2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate
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Overview
Description
2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. This structural motif is often associated with interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form a spirocyclic ketal intermediate. This intermediate is then reacted with trifluoroacetic anhydride in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetate: This compound shares a similar spirocyclic structure but lacks the trifluoroacetate group.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds have a similar core structure but differ in the functional groups attached.
Uniqueness
The presence of the trifluoroacetate group in 2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are desired .
Properties
CAS No. |
88441-41-2 |
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Molecular Formula |
C14H17F3O4 |
Molecular Weight |
306.28 g/mol |
IUPAC Name |
2-(1,4-dioxospiro[4.5]decan-10-yl)ethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H17F3O4/c15-14(16,17)12(20)21-8-6-9-3-1-2-7-13(9)10(18)4-5-11(13)19/h9H,1-8H2 |
InChI Key |
BJWWSDJARWHNLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)CCOC(=O)C(F)(F)F)C(=O)CCC2=O |
Origin of Product |
United States |
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